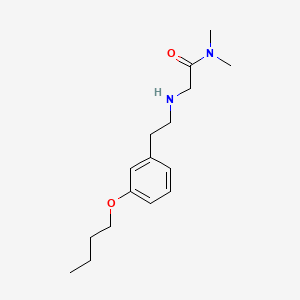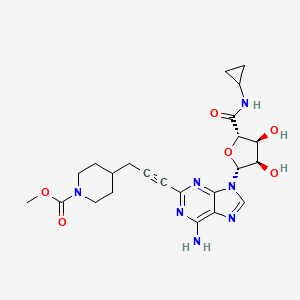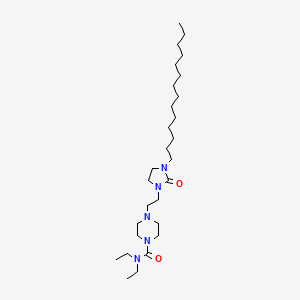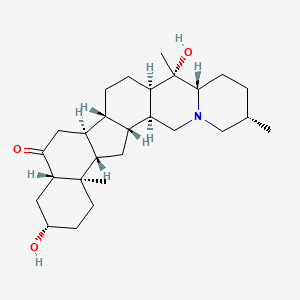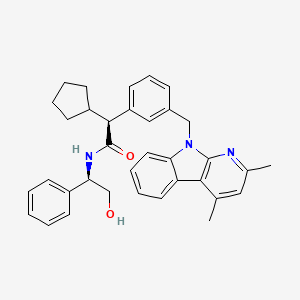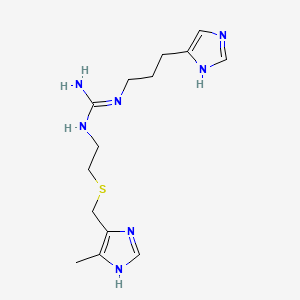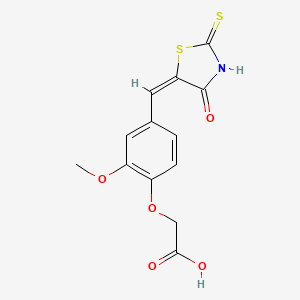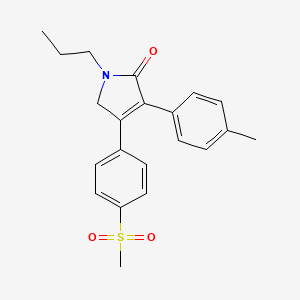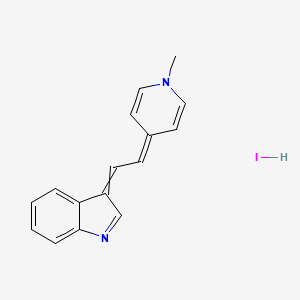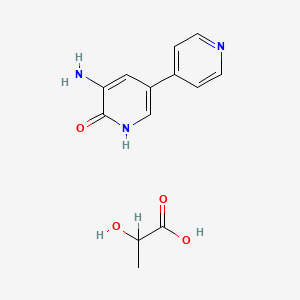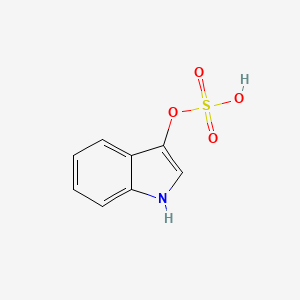
Sulfato de indoxilo
Descripción general
Descripción
- El sulfato de indoxilo, también conocido como 3-indoxilsulfato y ácido 3-indoxilsulfúrico, es un compuesto orgánico.
- Es un metabolito de la L-triptófano de la dieta.
- En el cuerpo, el indol derivado del triptófano se sintetiza en this compound en el hígado por sulfatación.
- El this compound se ha implicado como una cardiotoxina y una toxina urémica .
Aplicaciones Científicas De Investigación
- El sulfato de indoxilo tiene diversas aplicaciones:
- En química: Sirve como un compuesto modelo para estudiar las reacciones de sulfatación.
- En biología: Es relevante para el metabolismo de la microbiota intestinal y la fisiología vascular.
- En medicina: Su papel en la progresión de la enfermedad renal crónica y la enfermedad vascular está bien documentado.
- En la industria: Puede encontrar aplicaciones en el desarrollo de fármacos y estudios ambientales[1,3,4].
Mecanismo De Acción
- El mecanismo exacto por el cual el sulfato de indoxilo ejerce sus efectos es multifacético.
- Se asocia con estrés oxidativo, disfunción endotelial y lesión tubulointersticial.
- Los objetivos moleculares y las vías involucradas incluyen AhR (receptor de hidrocarburos arilo) y PXR (receptor X pregnano) .
Análisis Bioquímico
Biochemical Properties
Indoxyl sulfate interacts with various enzymes, proteins, and other biomolecules. It is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . In vitro experiments suggest that the CYP450 enzyme CYP2E1 hydroxylates indole into indoxyl . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .
Cellular Effects
Indoxyl sulfate has significant effects on various types of cells and cellular processes. It directly induces apoptotic and necrotic cell death of tubular cells . Additionally, indoxyl sulfate increases oxidative stress and decreases antioxidant capacity, which are associated with tubulointerstitial injury . It also stimulates glomerular sclerosis and renal interstitial fibrosis .
Molecular Mechanism
Indoxyl sulfate exerts its effects at the molecular level through various mechanisms. After cellular uptake, indoxyl sulfate binds to the aryl hydrocarbon receptor (AhR) in the cytoplasm and exerts direct tubulotoxicity via necrotic or apoptotic cell death . It also upregulates signal transducers and activators of transcription 3 phosphorylation, followed by increases in transforming growth factor-β1, monocyte chemotactic protein-1 and α-smooth muscle actin production .
Temporal Effects in Laboratory Settings
The effects of indoxyl sulfate change over time in laboratory settings. A rapid and efficient analytical method has been established to quantify indoxyl sulfate in plasma through extraction technique with a deep eutectic solvent (DES) and spectrofluorimetric method .
Dosage Effects in Animal Models
The effects of indoxyl sulfate vary with different dosages in animal models. For example, indoxyl sulfate promotes aortic calcification and aortic wall thickening in hypertensive rats .
Metabolic Pathways
Indoxyl sulfate is involved in the metabolic pathway of dietary L-tryptophan. It is synthesized from L-tryptophan through a series of steps involving indole and indoxyl . The enzymes involved in this process include tryptophanase, CYP450 enzyme CYP2E1, and sulfotransferase enzymes .
Transport and Distribution
Indoxyl sulfate is transported and distributed within cells and tissues. In the kidney, it functions as a physiological exporter of the uremic toxin indoxyl sulfate . It is also involved in the excretion of steroids like estrone 3-sulfate/E1S, 3beta-sulfooxy-androst-5-en-17-one/DHEAS, and other sulfate conjugates .
Subcellular Localization
After cellular uptake of indoxyl sulfate by OAT1/3 in renal tubules, indoxyl sulfate binds to AhR in the cytoplasm . This suggests that indoxyl sulfate may be localized in the cytoplasm of cells.
Métodos De Preparación
- El sulfato de indoxilo se sintetiza a través de la siguiente vía metabólica:
- L-triptófano → indol → indoxilo → this compound.
- El indol se produce a partir de L-triptófano en el intestino humano a través de bacterias gastrointestinales que expresan triptofanasa.
- El indoxilo se produce a partir del indol mediante hidroxilación mediada por enzimas en el hígado.
- Posteriormente, el indoxilo se convierte en this compound por las enzimas sulfotransferasas en el hígado .
Análisis De Reacciones Químicas
- El sulfato de indoxilo sufre diversas reacciones, incluida la oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes son específicos para cada tipo de reacción.
- Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica.
Comparación Con Compuestos Similares
- El sulfato de indoxilo es único debido a su origen específico del metabolismo del triptófano.
- Los compuestos similares incluyen otros metabolitos del triptófano como el ácido indolepropiónico (IPA) y la triptamina .
Propiedades
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
| Record name | Indoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


